(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
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Description
(Z)-S-(2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C14H13ClN2O2S2 and its molecular weight is 340.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways. It does so without being an antibiotic, thereby jamming interbacterial communication and organization . In the LasB system, this compound showed promising quorum-sensing inhibitor activities .
Biochemical Pathways
The affected pathways are those involved in bacterial cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis . By inhibiting these pathways, the compound can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the prevention of biofilm formation . It also reduces the production of toxins and discourages bacteria from developing future resistance .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host organism can all affect how effectively this compound inhibits quorum sensing pathways
Properties
IUPAC Name |
S-[2-[(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h3-5,7H,1,6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXPDAPOMOUDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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